cis-1,4-Dibenzyloxy-2-butene

stereoselective synthesis nucleoside analog cyclopropyl building block

Specify the cis-configured C4 scaffold with verified ≤5% trans-isomer content to ensure stereochemical fidelity in cyclopropyl nucleoside synthesis, medicinal chemistry programs, and oxidative cleavage to 2-benzyloxyacetaldehyde. Superior lipophilicity (LogP 3.98) and orthogonal benzyl protection enable solubility in nonpolar media and compatibility with multi-step synthetic sequences. This stereochemically defined diene serves as a gamma-radiation stabilizer for medical-grade polymers and as a catalyst-development substrate in nitrile rubber hydrogenation. All parameters—refractive index (n20/D 1.551), density (1.046 g/mL), and boiling point (146 °C/0.1 mmHg)—are lot-certified for reproducible performance.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 68972-96-3
Cat. No. B3150486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,4-Dibenzyloxy-2-butene
CAS68972-96-3
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2
InChIInChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2/b8-7-
InChIKeySHOJWWNYFPQUHH-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3): A cis-Locked Bifunctional Building Block for Stereospecific Synthesis


cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3), also denoted (Z)-1,4-bis(benzyloxy)but-2-ene, is an organic building block characterized by a rigid cis-configured internal double bond flanked by two benzyl-protected primary alcohol termini . Its defining feature is the precisely fixed (Z)-stereochemistry of the C2–C3 olefin, which governs molecular shape and reactivity in stereoselective transformations. As a derivative of cis-2-butene-1,4-diol, the benzyl ether moieties confer enhanced lipophilicity (LogP = 3.98; XLogP3 = 3.5) and organic solubility while serving as orthogonal protecting groups cleavable by hydrogenolysis or oxidative conditions . The compound is supplied with verified physical parameters including refractive index (n20/D 1.551), density (1.046 g/mL at 25 °C), and boiling point (146 °C at 0.1 mmHg) .

cis-1,4-Dibenzyloxy-2-butene Procurement: Why the Trans Isomer, Unprotected Diol, or Saturated Analog Cannot Substitute


Substituting cis-1,4-dibenzyloxy-2-butene with its trans isomer (CAS 68972-93-0) , the unprotected cis-2-butene-1,4-diol (CAS 6117-80-2) [1], or the saturated 1,4-dibenzyloxybutane (CAS 6282-65-1) fundamentally alters reaction outcomes and material performance. The cis configuration imposes a specific spatial preorganization of the two reactive termini, which is critical for stereochemical fidelity in downstream products such as cyclopropyl nucleosides [2]. Replacing the benzyl ethers with free hydroxyls introduces incompatible hydrogen-bond donors, reduces solubility in nonpolar media, and eliminates the protective function required for orthogonal synthetic sequences [3]. The trans isomer, while chemically similar, yields distinct stereochemical products [2]. The following quantitative evidence establishes where this compound provides measurable differentiation.

cis-1,4-Dibenzyloxy-2-butene: Quantitative Evidence of Stereochemical Purity, Reactivity, and Application-Specific Performance


Stereochemical Purity: cis-1,4-Dibenzyloxy-2-butene Contains <5% Trans Isomer Contamination, Enabling Defined Stereochemical Outcomes

The stereochemical identity of cis-1,4-dibenzyloxy-2-butene is quantitatively defined by its isomer purity specification. Commercial product specifications indicate an impurity level of <5% trans-isomer . The presence of the trans isomer would alter the stereochemical outcome of downstream reactions that rely on the cis configuration as a scaffold for constructing defined chiral centers, such as the synthesis of f-2,c-3-bishydroxymethyl cyclopropyl nucleosides where both cis and trans dibenzyloxy-2-butene isomers serve as distinct starting materials for different stereochemical series [1].

stereoselective synthesis nucleoside analog cyclopropyl building block

Oxidative Cleavage Efficiency: cis-1,4-Dibenzyloxy-2-butene as a Direct Precursor to 2-Benzyloxyacetaldehyde

cis-1,4-Dibenzyloxy-2-butene undergoes oxidative cleavage of the internal double bond to yield two equivalents of 2-benzyloxyacetaldehyde, a valuable protected aldehyde synthon [1]. This reaction exploits the symmetry of the cis-configured molecule: cleavage at the C2=C3 bond produces identical fragments, each retaining the benzyl-protected primary alcohol functionality. This direct conversion provides a controlled route to a protected α-hydroxy aldehyde equivalent, whereas alternative approaches to similar synthons may require multi-step protection/deprotection sequences or asymmetric routes.

aldehyde synthesis oxidative cleavage protected synthon

Polymer Stabilization: 1,4-Dibenzyloxy-2-butene Derivatives as Gamma-Radiation Stabilizers for Polymers

Patent literature explicitly identifies 1,4-dibenzyloxy-2-butene and related benzyl derivatives of 2-butene-1,4-diol as very efficient stabilizers that protect polymers from discoloration in the presence of gamma radiation [1]. While the patent does not provide direct quantitative comparison data between cis and trans isomers in this specific application, the class-level claim establishes a functional role for the dibenzyloxy-2-butene scaffold in radiation-sensitive polymer formulations. The cis isomer represents a stereochemically defined member of this stabilizer class.

polymer additive radiation stability discoloration prevention

Industrial Patent Relevance: cis-1,4-Dibenzyloxy-2-butene Referenced in Hydrogenation Catalyst and NMDA Modulator Patents

cis-1,4-Dibenzyloxy-2-butene is cited as a relevant chemical entity in multiple patent families, including WO-2019201730-A1 (hydrogenation catalyst compositions for nitrile rubber) and WO-2019152696-A1 (spiro-lactam NMDA receptor modulators) . This patent association indicates that the compound has been utilized or referenced in industrially significant process development and medicinal chemistry programs. While quantitative performance data is not disclosed in the patent abstracts, the inclusion in patent literature—with PubChem reporting a patent count of 66 associated documents [1]—establishes its recognized utility in applied research contexts.

nitrile rubber hydrogenation NMDA receptor catalyst composition

Physicochemical Differentiation: cis-1,4-Dibenzyloxy-2-butene vs. Unprotected cis-2-Butene-1,4-diol

The benzyl protection of cis-1,4-dibenzyloxy-2-butene produces a measurable increase in lipophilicity compared to the parent cis-2-butene-1,4-diol. The target compound has a calculated LogP of 3.98 and XLogP3 of 3.5, with a topological polar surface area (TPSA) of 18.5 Ų . In contrast, cis-2-butene-1,4-diol (CAS 6117-80-2) has a calculated XLogP3 of -0.9 and TPSA of 40.5 Ų [1]. This ~4.4 unit LogP increase and reduced PSA quantitatively reflect the enhanced organic-phase partitioning and membrane permeability of the benzylated derivative, enabling its use in non-aqueous reaction systems and lipophilic environments where the unprotected diol would partition poorly.

solubility lipophilicity protecting group

cis-1,4-Dibenzyloxy-2-butene: High-Confidence Application Scenarios Based on Quantitative Evidence


Stereospecific Synthesis of Cyclopropyl Nucleoside Analogs

cis-1,4-Dibenzyloxy-2-butene is employed as a cis-configured C4 scaffold for constructing f-2,c-3-bishydroxymethyl cyclopropyl nucleosides [1]. The stereochemical integrity of the cis double bond dictates the relative stereochemistry of the cyclopropane ring after carbene addition, producing a specific diastereomeric series distinct from that obtained using the trans isomer. The commercial availability of this compound with specified <5% trans-isomer content supports reproducible stereochemical outcomes in medicinal chemistry programs targeting antiviral nucleoside analogs.

Oxidative Cleavage to Generate Benzyl-Protected α-Oxy Aldehyde Synthons

cis-1,4-Dibenzyloxy-2-butene serves as a symmetric precursor for the oxidative generation of 2-benzyloxyacetaldehyde, a protected aldehyde building block [2]. The symmetry of the molecule enables a single cleavage reaction to yield two equivalents of the desired aldehyde synthon, providing atom-efficient access to a protected α-hydroxy aldehyde equivalent for use in aldol reactions, reductive aminations, or heterocycle synthesis.

Polymer Stabilization Against Gamma-Radiation-Induced Discoloration

1,4-Dibenzyloxy-2-butene derivatives are documented as efficient stabilizers that protect polymers from discoloration upon exposure to gamma radiation [3]. The cis isomer represents a stereochemically defined member of this additive class, suitable for formulation into radiation-sterilizable polymer products including medical devices, packaging materials, or specialty coatings where visual clarity after sterilization is critical.

Hydrogenation Catalyst Development and Nitrile Rubber Processing

cis-1,4-Dibenzyloxy-2-butene is referenced in patent literature pertaining to hydrogenation catalyst compositions for nitrile rubber . This association supports its utility as a model substrate or additive in catalyst screening and process optimization studies for industrial elastomer hydrogenation, where control over olefin stereochemistry may influence catalyst selectivity or reaction kinetics.

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